Benzyl L-argininate chemical structure and properties
Benzyl L-argininate chemical structure and properties
An In-Depth Technical Guide to Benzyl L-argininate: Structure, Properties, and Applications
Abstract
Benzyl L-argininate is the benzyl ester derivative of the semi-essential amino acid L-arginine. This modification, which converts the hydrophilic carboxylic acid group into a more lipophilic ester, significantly alters the molecule's physicochemical properties and biological behavior. This technical guide provides a comprehensive overview of Benzyl L-argininate, detailing its chemical structure, properties, synthesis, and analytical characterization. Furthermore, it explores the mechanistic insights behind its applications, particularly its role as a synthetic intermediate in peptide chemistry and as a pro-drug moiety in drug development to enhance cellular uptake and bioavailability. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
Benzyl L-argininate is structurally characterized by the esterification of the α-carboxyl group of L-arginine with benzyl alcohol. This structural change is pivotal, as it masks the negative charge of the carboxylate, thereby increasing the molecule's overall lipophilicity and influencing its interaction with biological membranes.
The core structure consists of the L-arginine backbone, featuring a chiral α-carbon, an α-amino group, and a distinctive guanidinium group on the side chain. The guanidinium group, with a pKa of approximately 12.5, is protonated and positively charged under physiological conditions, a feature that is critical for many of its biological roles, including its function as a substrate for nitric oxide synthase (NOS).[1][2] The benzyl ester modification is designed to be labile, susceptible to cleavage by endogenous esterases to release the parent L-arginine molecule intracellularly.
Physicochemical Data Summary
The properties of Benzyl L-argininate and its common salt forms are crucial for its handling, formulation, and application. The benzyl ester significantly increases the lipophilicity compared to the parent L-arginine, as indicated by the predicted LogP value.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₄O₂ (as free base) | - |
| Molecular Weight | 264.33 g/mol (as free base) | - |
| CAS Number | 60643-23-4 (bis(toluene-p-sulphonate) salt) | [3] |
| Appearance | Typically a white to off-white crystalline powder (as salt form) | [4] |
| Solubility | Soluble in water and DMSO.[5] | [1][5] |
| Predicted LogP | 0.697 (for bis(toluene-p-sulphonate) salt) | [3] |
| Stability | Aqueous solutions are alkaline and can absorb CO₂.[1] Ester linkage is susceptible to enzymatic and chemical hydrolysis. | [1][6][7] |
Synthesis and Purification
The synthesis of Benzyl L-argininate is most commonly achieved via Fischer-Speier esterification. This acid-catalyzed reaction involves treating L-arginine with benzyl alcohol in the presence of a strong acid, typically p-toluenesulfonic acid (TsOH), which also serves to form a stable salt of the final product. The primary challenge in this synthesis is the removal of water to drive the equilibrium towards the ester product. This is accomplished by using a solvent that forms an azeotrope with water, such as toluene or cyclopentyl methyl ether (CPME), a greener alternative to hazardous solvents like benzene or chloroform.[8]
Rationale for Experimental Choices
-
Acid Catalyst (p-TsOH): p-Toluenesulfonic acid serves a dual purpose. It protonates the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol. Secondly, it forms a stable, crystalline p-toluenesulfonate (tosylate) salt with the product, which facilitates purification by precipitation and simplifies handling of the hygroscopic final product.[8]
-
Azeotropic Water Removal: The esterification is a reversible reaction. According to Le Chatelier's principle, the continuous removal of water, a byproduct, is essential to shift the equilibrium towards the formation of the benzyl ester, thereby maximizing the yield.[8]
-
Purification by Precipitation: The tosylate salt of Benzyl L-argininate often has lower solubility in non-polar solvents like diethyl ether compared to the starting materials and byproducts. Adding an anti-solvent at the end of the reaction induces precipitation, providing an effective method for isolation and initial purification.[8]
Detailed Experimental Protocol: Fischer-Speier Esterification
Materials:
-
L-Arginine
-
Benzyl alcohol (≥99%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene or Cyclopentyl methyl ether (CPME)
-
Diethyl ether (anhydrous)
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reagents: To the flask, add L-arginine (1.0 eq), p-toluenesulfonic acid monohydrate (2.2 eq), benzyl alcohol (5-10 eq, serves as reagent and co-solvent), and toluene (or CPME) to ensure the mixture can be stirred effectively.
-
Azeotropic Reflux: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue reflux until no more water is collected (typically 4-8 hours).
-
Reaction Work-up: Allow the reaction mixture to cool to room temperature.
-
Precipitation: Slowly add anhydrous diethyl ether to the cooled solution while stirring vigorously. The Benzyl L-argininate p-toluenesulfonate salt will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with additional portions of diethyl ether to remove residual benzyl alcohol and other impurities.
-
Drying: Dry the product under vacuum to yield the final Benzyl L-argininate salt.
Self-Validation: The purity of the obtained product should be assessed by measuring its melting point and performing analytical characterization as described in the next section.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stability of synthesized Benzyl L-argininate.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is typically used for purity assessment.[9]
-
Column: C8 or C18 column (e.g., Inertsil C8, 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer at pH 3.5 with an ion-pairing agent like octane sulfonic acid) is effective.[9]
-
Detection: UV detection at 215 nm, corresponding to the peptide bond and aromatic absorbance.[9]
-
Expected Result: A single major peak corresponding to Benzyl L-argininate. The retention time will be significantly longer than that of L-arginine due to the increased hydrophobicity from the benzyl group.
Spectroscopic Methods
-
¹H NMR Spectroscopy: Confirms the presence of key structural motifs. For arginine esters, characteristic signals include aromatic protons from the benzyl group (~7.3 ppm), the benzylic methylene protons (-O-CH₂-Ph) around 5.2 ppm, and protons associated with the arginine backbone and side chain.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a strong C=O stretch for the ester group (typically ~1740 cm⁻¹), N-H stretching vibrations (~3200-3400 cm⁻¹), and C-O stretching (~1100-1200 cm⁻¹).[6] The absence of a broad O-H stretch from a carboxylic acid confirms the esterification.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the protonated molecular ion [M+H]⁺ would be observed at m/z corresponding to the molecular weight of the free base.
Applications and Mechanistic Insights
The unique properties of Benzyl L-argininate make it a valuable tool in both synthetic chemistry and pharmacology.
Intermediate in Peptide Synthesis
In solid-phase or solution-phase peptide synthesis, the benzyl ester serves as a common protecting group for the C-terminal carboxylic acid. It is relatively stable to the conditions used for removing N-terminal protecting groups like Fmoc or Boc but can be readily cleaved under different conditions, most commonly by catalytic hydrogenolysis (e.g., H₂/Pd-C), which reduces the benzyl group to toluene and liberates the free carboxylic acid. This orthogonal deprotection strategy is fundamental to the stepwise construction of complex peptide sequences.
Pro-drug for Enhanced L-Arginine Delivery
L-arginine is a highly polar and hydrophilic molecule, which can limit its passive diffusion across cell membranes.[1] Esterification to Benzyl L-argininate masks the carboxylate's charge and increases lipophilicity, transforming it into a pro-drug.[6] This enhanced lipophilicity facilitates transport across the lipid bilayer of cell membranes.
Mechanism of Action:
-
Membrane Permeation: The lipophilic benzyl ester crosses the cell membrane via passive diffusion.
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterase enzymes recognize and cleave the ester bond.
-
Bioactivation: This hydrolysis releases benzyl alcohol and the active L-arginine molecule.
-
Metabolic Integration: The liberated L-arginine enters the cell's amino acid pool and can be utilized by enzymes like Nitric Oxide Synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule in vasodilation and other physiological processes.[10]
This pro-drug approach is a key strategy in drug development to overcome poor membrane permeability and improve the intracellular concentration of polar therapeutic agents.
Storage and Handling
Proper storage is critical to maintain the integrity of Benzyl L-argininate.
-
Storage Conditions: The compound, particularly in its salt form, can be hygroscopic. It should be stored at room temperature or refrigerated, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and carbon dioxide.[5]
-
Solution Stability: Aqueous solutions are alkaline and should be freshly prepared or stored frozen to prevent degradation.[1] For long-term storage, solutions at -20°C or -80°C are recommended.[5]
Conclusion
Benzyl L-argininate is a synthetically valuable and pharmacologically relevant derivative of L-arginine. Its role as a C-terminal protecting group is well-established in peptide chemistry, while its application as a pro-drug to enhance the cellular delivery of L-arginine represents a key strategy in modern drug development. A thorough understanding of its synthesis, characterization, and chemical properties, as detailed in this guide, is essential for its effective application in research and development settings.
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